Enantiomeric Purity and Chiral Recognition: (R)-Moc-Phenylglycine vs. (S)-Enantiomer in Chiral Chromatography
In chiral chromatography using a crown ether column, the (R)-enantiomer of Moc-phenylglycine elutes prior to the (S)-enantiomer, confirming distinct chiral recognition properties [1]. This elution order is consistent for N-protected phenylglycines and is critical for analytical method development and preparative separations. The separation factor (α) for Moc-phenylglycine enantiomers was reported to be >1.2, indicating baseline resolution [1].
| Evidence Dimension | Chiral chromatographic elution order and separation factor |
|---|---|
| Target Compound Data | Elutes first; α > 1.2 |
| Comparator Or Baseline | (S)-enantiomer (elutes second) |
| Quantified Difference | Baseline resolution achieved (α > 1.2) |
| Conditions | Chiral crown ether stationary phase; mobile phase: aqueous buffer with organic modifier; pH 2-7; ambient temperature |
Why This Matters
The predictable elution order and high separation factor enable reliable analytical quantification of enantiomeric excess (ee) and efficient preparative-scale resolution of racemic phenylglycine derivatives.
- [1] Udvarhelyi, P. M., et al. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 130-135. DOI: 10.1002/chir.530020313. View Source
